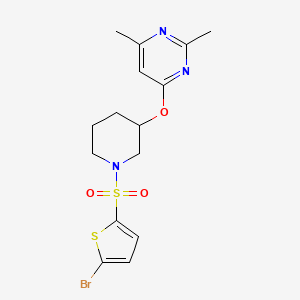

![molecular formula C14H11ClFNO B2816534 4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol CAS No. 1232823-60-7](/img/structure/B2816534.png)

4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

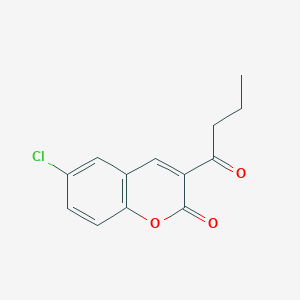

“4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol” is a Schiff base ligand . It is synthesized in a methanolic medium . The Schiff base is derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .

Synthesis Analysis

The synthesis of “4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol” involves a condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline . The resulting mixture is magnetically stirred and refluxed for 3 hours on an oil bath at 65°C . This process results in a precipitated product .Molecular Structure Analysis

The molecular structure of “4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol” is characterized by FT-IR, UV-Vis, and NMR spectral data . The “O” and “N” donor atoms of the Schiff base ligand participate in coordination with the metal (II) ions . This results in a six-coordinated octahedral geometry for all these complexes .Chemical Reactions Analysis

The Schiff base ligand forms complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) in a methanolic medium . The general formulae of the metal complexes formed are [M(L)2(H2O)2], where L is the Schiff base ligand (C13H9ClFNO) and M is Mn, Co, Ni, Cu, or Zn .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol” are characterized by elemental analysis, molar conductance measurements, and melting points . The yield of the product is 73.91%, with a brown color and a melting point greater than 350°C .Aplicaciones Científicas De Investigación

Synthesis and Characterization

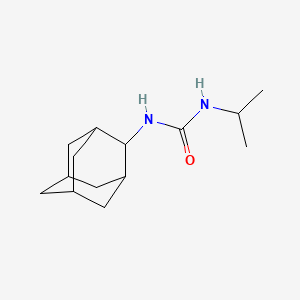

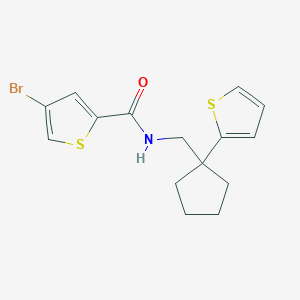

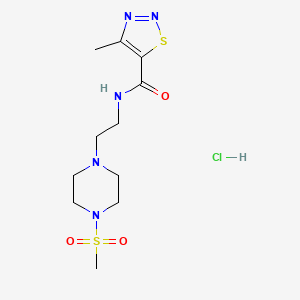

Compounds similar to 4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol have been synthesized and characterized through various analytical techniques. For example, Ranjithreddy Palreddy et al. (2015) synthesized novel compounds and their metal complexes, characterized by FT-IR, 1H-NMR, UV-Vis spectroscopy, Mass spectrometry, TGA, and SEM. These studies provide insights into the molecular properties suitable for metal ion coordination, highlighted through computational studies as well (Palreddy et al., 2015).

Biological Activities

The biological activity of similar compounds has been investigated, demonstrating their potential in medicinal chemistry. For instance, the antibacterial and antioxidant activities of tridentate substituted salicylaldimines have been studied, showing that these compounds exhibit significant activities against multiple drug-resistance bacteria and possess notable antioxidant capacities (Oloyede-Akinsulere et al., 2018).

Corrosion Inhibition

Research on imines similar to 4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol has shown their effectiveness as corrosion inhibitors. Studies have demonstrated the inhibition effects of these compounds on the corrosion of mild steel in hydrochloric acid solution, indicating their potential industrial applications in protecting metals from corrosion (Shanbhag et al., 2007).

Propiedades

IUPAC Name |

4-chloro-2-[(2-fluoro-4-methylphenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO/c1-9-2-4-13(12(16)6-9)17-8-10-7-11(15)3-5-14(10)18/h2-8,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVQMQYYYLEQCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2816453.png)

![4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2816459.png)

![2-(3-Methyl-2,4-dioxo-1H-pyrimidin-6-yl)-N-(2-methylphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2816461.png)

![2,4-Dichloro-5-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2816464.png)

![2-(4-fluorophenyl)-5-(2-hydroxy-2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2816467.png)

![1-(3,4-Dichlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2816469.png)

![8-(anilinomethyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B2816473.png)